molecular formula C22H26N4O6 B12517123 (2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid

(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B12517123
M. Wt: 442.5 g/mol
InChI Key: YWMQITGDXCEQSI-UHFFFAOYSA-N
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Description

Nalpha,Nomega-Dicarbobenzoxy-L-arginine: is a synthetic derivative of the amino acid L-arginine. It is characterized by the presence of two carbobenzoxy (Cbz) protecting groups attached to the alpha and omega nitrogen atoms of the arginine molecule. This compound is primarily used in peptide synthesis and as a biochemical reagent in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha,Nomega-Dicarbobenzoxy-L-arginine typically involves the protection of the amino and guanidino groups of L-arginine. The process generally includes the following steps:

    Protection of the alpha-amino group: This is achieved by reacting L-arginine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Protection of the omega-guanidino group: The protected intermediate is then treated with another equivalent of benzyl chloroformate to protect the guanidino group.

Industrial Production Methods: Industrial production of Nalpha,Nomega-Dicarbobenzoxy-L-arginine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Nalpha,Nomega-Dicarbobenzoxy-L-arginine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Cbz protecting groups using hydrogenation or acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

    Acidic Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

Scientific Research Applications

Nalpha,Nomega-Dicarbobenzoxy-L-arginine has several applications in scientific research:

    Peptide Synthesis: Used as a protected arginine derivative in the synthesis of complex peptides and proteins.

    Biochemical Research: Serves as a reagent in studying enzyme-substrate interactions and protein folding.

    Medical Research: Investigated for its potential role in developing therapeutic peptides and drugs.

    Industrial Applications: Utilized in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Nalpha,Nomega-Dicarbobenzoxy-L-arginine primarily involves its role as a protected amino acid derivative. The Cbz groups protect the reactive sites of arginine, allowing selective reactions at other positions. Upon deprotection, the free arginine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

    Nalpha-Cbz-L-arginine: A similar compound with a single Cbz group protecting the alpha-amino group.

    Nalpha,Nomega-Di-Fmoc-L-arginine: Another protected arginine derivative with fluorenylmethyloxycarbonyl (Fmoc) groups.

Uniqueness: Nalpha,Nomega-Dicarbobenzoxy-L-arginine is unique due to the dual protection of both the alpha and omega nitrogen atoms, providing enhanced stability and selectivity in peptide synthesis compared to other singly protected derivatives .

Properties

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C22H26N4O6/c23-20(26-22(30)32-15-17-10-5-2-6-11-17)24-13-7-12-18(19(27)28)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,25,29)(H,27,28)(H3,23,24,26,30)

InChI Key

YWMQITGDXCEQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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